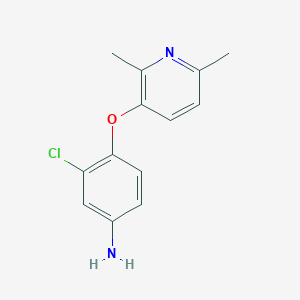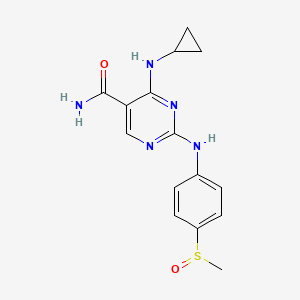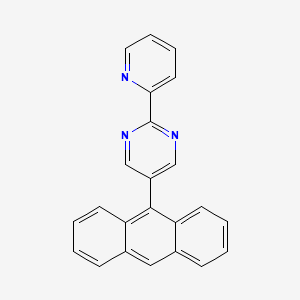
Nickel acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel acrylate is an organometallic compound that features a nickel ion coordinated with acrylate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel acrylate can be synthesized through a ligand exchange reaction between nickel alkoxide and acrylic acid . This method involves the reaction of nickel alkoxide with acrylic acid under controlled conditions to form this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced using a similar ligand exchange reaction but on a larger scale. The process involves the use of nickel salts and acrylic acid in the presence of a suitable solvent. The reaction mixture is then purified through filtration and recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Nickel acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and other by-products.
Reduction: Reduction reactions can convert this compound to nickel metal and acrylate derivatives.
Substitution: this compound can participate in substitution reactions where the acrylate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nickel oxide and acrylate by-products.
Reduction: Nickel metal and acrylate derivatives.
Substitution: Nickel complexes with new ligands and free acrylate ligands.
Aplicaciones Científicas De Investigación
Nickel acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of nickel acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion in this compound can undergo oxidation and reduction, facilitating electron transfer processes. This property makes this compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the coordination of nickel with electron-rich ligands and the activation of substrates through redox processes .
Comparación Con Compuestos Similares
Nickel acrylate can be compared with other similar compounds, such as:
Nickel acetate: Similar in structure but with acetate ligands instead of acrylate ligands. This compound is more reactive due to the presence of the acrylate group.
Nickel chloride: Contains chloride ligands and is less reactive compared to this compound.
Nickel nitrate: Features nitrate ligands and is primarily used in different applications, such as in the production of nickel catalysts.
This compound stands out due to its unique reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
60700-37-0 |
|---|---|
Fórmula molecular |
C6H8NiO4 |
Peso molecular |
202.82 g/mol |
Nombre IUPAC |
nickel;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Ni/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
Clave InChI |
WEWXORCGRGFOEJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)O.C=CC(=O)O.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)

![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)









